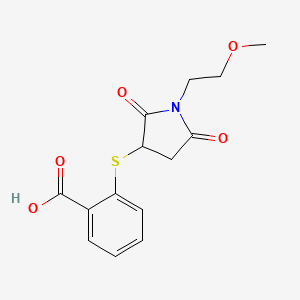

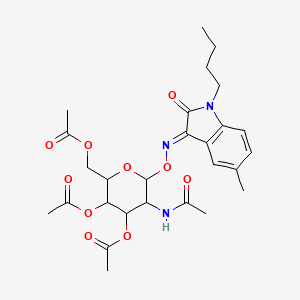

![molecular formula C12H16N2O B2485758 (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1203932-30-2](/img/structure/B2485758.png)

(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

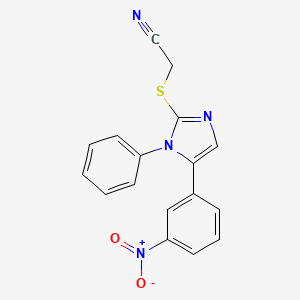

Synthesis Analysis

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives involves complex chemical procedures that leverage the chirality and structural specificity of the starting materials. For instance, Ivon et al. (2015) described a synthesis pathway starting from L-4-hydroxyproline, utilizing a tandem Strecker reaction-intramolecular nucleophilic cyclization (STRINC) sequence, highlighting the intricate steps needed to achieve the desired stereochemistry and structural integrity of the compound (Ivon et al., 2015).

Molecular Structure Analysis

The molecular structure of diazabicyclo[2.2.1]heptane derivatives, including the (1S,4S)-2-(4-Methoxyphenyl) variant, has been characterized through various analytical techniques, such as X-ray crystallography and NMR spectroscopy. Britvin and Rumyantsev (2017) provided a detailed analysis of the molecular structure, showcasing the protonation at nitrogen sites and the three-dimensional arrangement stabilized by N—H⋯Br hydrogen bonds, which is crucial for understanding the compound's chemical behavior and reactivity (Britvin & Rumyantsev, 2017).

Scientific Research Applications

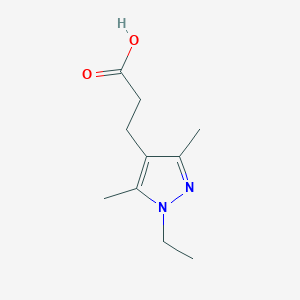

Synthesis and Structural Applications

Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid : Ivon et al. (2015) described the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline. This scalable synthesis allows its use as a branch point in peptides and a building block in drug discovery (Ivon, A. et al., 2015).

Practical Synthesis for Medicinal Chemistry : Beinat et al. (2013) detailed a synthetic sequence providing access to 2,5-diazabicyclo[2.2.1]heptane (DBH) on a gram scale, a rigid piperazine homologue crucial in medicinal chemistry and pharmaceutical research (Beinat, C. et al., 2013).

Synthesis of Substituted Derivatives : Yakovlev et al. (2000) proposed a method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes, revealing multiple conformations in solution (Yakovlev, M. et al., 2000).

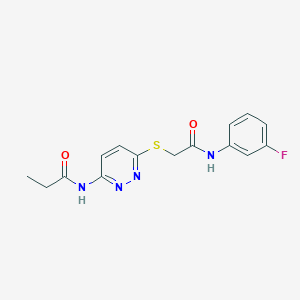

Catalysis and Chemical Reactions

Application in Asymmetric Organocatalysis : González-Olvera et al. (2008) explored the use of chiral bicyclic diamines, including (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, as organocatalysts in the Biginelli reaction. This demonstrated its significance in synthesizing biologically active heterocycles (González-Olvera, R. et al., 2008).

Copper(II) Complexes for Catalytic Applications : Castillo et al. (2013) reported the reaction of chiral ligands including (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with CuCl2, forming dicopper complexes used in oxidative C–C coupling of phenols (Castillo, I. et al., 2013).

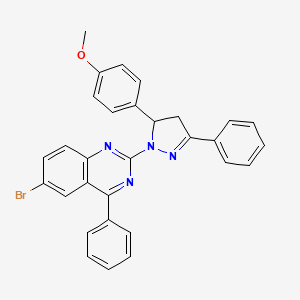

Antineoplastic and Antibacterial Applications

Antiproliferative Activity Against Cervical Cancer : Laskar et al. (2018) synthesized Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with notable antiproliferative activity against human cervical cancer cell lines, demonstrating its potential in cancer therapy (Laskar, S. et al., 2018).

Synthesis of Veterinary Antibacterial Agent : Yan (2004) improved the synthesis of Danofloxacin Mesylate, a veterinary antibacterial agent, where (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane plays a key role (Yan, D., 2004).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[22It’s known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

Mode of Action

It’s known to be used in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts , which suggests it may interact with its targets to facilitate certain chemical reactions.

Biochemical Pathways

It’s known that the compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests it may play a role in facilitating these reactions, potentially affecting related biochemical pathways.

Result of Action

It’s known to be used in the preparation of diazabicyclo[221]heptane derivatives as catalysts , suggesting it may facilitate certain chemical reactions at the molecular level.

properties

IUPAC Name |

(1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACCJBSRBQSTTF-ONGXEEELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3CC2CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203932-30-2 |

Source

|

| Record name | (1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)